molecular formula C18H20F3N7O B15142297 Jak1/tyk2-IN-1

Jak1/tyk2-IN-1

Cat. No.: B15142297
M. Wt: 407.4 g/mol
InChI Key: VFTQZQGHFFDMQS-RSNHQYPWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Jak1/tyk2-IN-1 involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route typically starts with commercially available starting materials, which undergo a series of reactions such as nucleophilic substitution, cyclization, and functional group transformations . Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize efficiency and minimize waste. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance scalability and reproducibility .

Properties

Molecular Formula

C18H20F3N7O

Molecular Weight

407.4 g/mol

IUPAC Name

(1S)-2,2-difluoro-N-[(1S,5R,6R)-3-[5-fluoro-2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-6-methyl-3-azabicyclo[3.1.0]hexan-1-yl]cyclopropane-1-carboxamide

InChI

InChI=1S/C18H20F3N7O/c1-9-12-7-28(8-17(9,12)26-15(29)11-3-18(11,20)21)14-13(19)5-22-16(25-14)24-10-4-23-27(2)6-10/h4-6,9,11-12H,3,7-8H2,1-2H3,(H,26,29)(H,22,24,25)/t9-,11+,12+,17+/m1/s1

InChI Key

VFTQZQGHFFDMQS-RSNHQYPWSA-N

Isomeric SMILES

C[C@@H]1[C@H]2[C@@]1(CN(C2)C3=NC(=NC=C3F)NC4=CN(N=C4)C)NC(=O)[C@@H]5CC5(F)F

Canonical SMILES

CC1C2C1(CN(C2)C3=NC(=NC=C3F)NC4=CN(N=C4)C)NC(=O)C5CC5(F)F

Origin of Product

United States

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